C 021 Dihydrochloride vs. AZD-2098: Functional Chemotaxis Inhibition Potency in CTCL Cell Lines
In cutaneous T-cell lymphoma (CTCL) cell lines MJ (MF-derived) and HuT 78 (SS-derived), C 021 dihydrochloride demonstrated superior potency in inhibiting chemotaxis toward CCL17 compared to AZD-2098 [1]. While both compounds inhibited CCL22-driven chemotaxis, the differential in CCL17-mediated migration was pronounced.
| Evidence Dimension | Inhibition of chemotaxis toward CCL17 (100 nM) |
|---|---|
| Target Compound Data | IC50 = 0.186 μM (MJ cells) |
| Comparator Or Baseline | AZD-2098: IC50 = 0.65 μM (MJ cells) |
| Quantified Difference | C 021 is approximately 3.5-fold more potent than AZD-2098 in inhibiting CCL17-driven chemotaxis in MJ cells |
| Conditions | MJ (MF-derived) and HuT 78 (SS-derived) cell lines; chemotaxis assays with 100 nM CCL17 or 10 nM CCL22; 30-min pre-treatment with antagonist [1] |
Why This Matters
This data directly informs compound selection for studies focused on CCL17/CCR4 axis signaling, where C 021 provides a measurable potency advantage over the alternative class-II antagonist.
- [1] Enriquez, J. S., Wang, X., Velatooru, L. R., Han, W., Bijani, P., & Ni, X. (2024). Small-Molecule CCR4 Antagonists in Cutaneous T-cell Lymphoma. Cancer Research Communications, 4(10), 2756–2765. Figure 2B and associated data. https://doi.org/10.1158/2767-9764.CRC-24-0297 View Source
